molecular formula C15H12ClNO3 B5482726 Methyl 2-benzamido-4-chlorobenzoate

Methyl 2-benzamido-4-chlorobenzoate

Cat. No.: B5482726
M. Wt: 289.71 g/mol
InChI Key: PXKVPJGYNYWUFE-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-4-chlorobenzoate is a synthetic benzoate ester derivative characterized by a benzamide group at the 2-position and a chlorine substituent at the 4-position of the aromatic ring. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (benzamido) groups, influencing its reactivity and physical properties. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor or intermediate for synthesizing bioactive molecules. Its synthesis typically involves esterification and acylation reactions, as inferred from analogous benzoate derivatives .

Properties

IUPAC Name

methyl 2-benzamido-4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)12-8-7-11(16)9-13(12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKVPJGYNYWUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-benzamido-4-chlorobenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-amino-4-chlorobenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-amino-4-chlorobenzoate. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and amidation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzamido-4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-benzamido-4-chlorobenzoic acid and methanol.

    Reduction: Corresponding amine derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, Methyl 2-benzamido-4-chlorobenzoate is compared to three closely related compounds:

Methyl 4-Acetamido-2-Hydroxybenzoate

  • Structural Differences : Replaces the 4-chloro group with a hydroxyl (-OH) and substitutes benzamido with acetamido (-NHCOCH₃).
  • Physicochemical Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the chloro-substituted analogue.
  • Applications: Used in drug synthesis (e.g., intermediates for antibacterial agents), as noted in its preparation of bromo- and methoxy-substituted derivatives .

Methyl 4-Chloro-2-Fluorobenzoate

  • Structural Differences : Substitutes the benzamido group at the 2-position with fluorine.
  • Molar mass: 188.58 g/mol (C₈H₆ClFO₂), lighter than this compound (C₁₅H₁₂ClNO₃, ~289.7 g/mol) .
  • Applications : Likely employed in materials science or as a fluorinated building block in medicinal chemistry.

Sandaracopimaric Acid Methyl Ester

  • Structural Differences : A diterpene-derived methyl ester with a complex tricyclic structure, unlike the aromatic benzoate framework.
  • Physicochemical Properties :
    • Higher hydrophobicity due to its terpene backbone, as observed in gas chromatography studies of resin samples .

  • Applications : Natural product used in resin analysis and ecological studies, contrasting with the synthetic applications of this compound.

Comparative Data Table

Property This compound Methyl 4-Acetamido-2-Hydroxybenzoate Methyl 4-Chloro-2-Fluorobenzoate Sandaracopimaric Acid Methyl Ester
Molecular Formula C₁₅H₁₂ClNO₃ C₁₀H₁₁NO₄ C₈H₆ClFO₂ C₂₁H₃₀O₂ (approximate)
Key Substituents 2-Benzamido, 4-Cl 4-Acetamido, 2-OH 4-Cl, 2-F Tricyclic diterpene ester
Polarity Moderate (Cl and amide balance) High (OH and amide) Moderate (F and Cl) Low (hydrocarbon backbone)
Typical Applications Pharmaceutical intermediates Antibacterial precursors Fluorinated synthons Natural resin analysis
Synthetic Complexity High (multiple functional groups) Moderate Low Derived from natural sources

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